2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Thioether formation: The pyrimidine ring is then functionalized with a thiol group.
Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative containing the trifluoromethylphenyl group.
Chemical Reactions Analysis
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar compounds include:
2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but lacks the pyrimidine and trifluoromethylphenyl groups.
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: This compound has the pyrazole and pyrimidine rings but lacks the thioether and acetamide functionalities.
N-(3-(trifluoromethyl)phenyl)acetamide: This compound contains the trifluoromethylphenyl group but lacks the pyrazole and pyrimidine rings.
The uniqueness of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its combination of these structural features, which confer specific chemical and biological properties.
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , often referred to as a pyrazole derivative, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound's structure can be described by its molecular formula C18H18F3N5OS. It contains several functional groups that contribute to its biological activity:
- Pyrazole ring : Known for its role in various pharmacological activities.
- Pyrimidine moiety : Often involved in nucleic acid interactions.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are crucial in cell signaling pathways. For instance, pyrazole derivatives have been reported to inhibit Aurora-A kinase and CDK2, leading to anti-cancer effects .
- Antioxidant Activity : The presence of the pyrazole ring may confer antioxidant properties, helping to mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can reduce inflammatory markers in vitro and in vivo, potentially through the inhibition of specific signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
A study by Xia et al. demonstrated that a related pyrazole compound exhibited significant antitumor activity with an IC50 value of 49.85 µM against certain cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
Research highlighted in a pharmacological review indicated that compounds similar to the one in focus showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when tested on macrophage cell lines .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-11-6-12(2)26(25-11)15-8-17(23-10-22-15)28-9-16(27)24-14-5-3-4-13(7-14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWMFLTQRVLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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